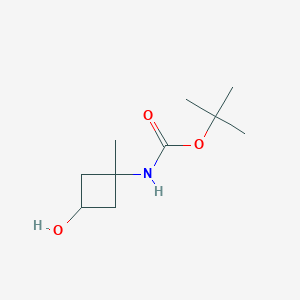

tert-butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate

Description

tert-Butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate is a carbamate derivative featuring a cyclobutyl ring substituted with a hydroxyl group at the 3-position and a methyl group at the 1-position. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, a common strategy in organic synthesis to enhance stability and control reactivity during multi-step reactions . The cyclobutyl ring introduces notable ring strain, which may influence reactivity and conformational preferences compared to larger cyclic systems like cyclopentyl or cyclohexyl derivatives .

Properties

IUPAC Name |

tert-butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11-10(4)5-7(12)6-10/h7,12H,5-6H2,1-4H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWADYQXRAYVLDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2168025-77-0 | |

| Record name | tert-butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-hydroxy-1-methylcyclobutanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The carbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols .

Scientific Research Applications

tert-butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems and its role in enzyme inhibition.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Cyclic Backbone Differences

- Cyclobutyl vs. For example, tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate (CAS 225641-84-9) lacks this strain, likely resulting in greater conformational stability .

- Bicyclic Systems :

Compounds like tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate (CAS 1932203-04-7) feature fused bicyclic frameworks, which confer rigidity and may enhance binding specificity in drug discovery contexts .

Substituent Effects

- Hydroxyl Group Positioning :

The 3-hydroxy substituent in the target compound contrasts with analogs like tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS 1290191-64-8), where the hydroxyl group is at the 2-position. Such positional differences influence hydrogen-bonding capacity and solubility .

Physicochemical Properties

A comparison of key properties is summarized below:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Ring Type | Purity (%) |

|---|---|---|---|---|---|---|

| This compound | Not available | C10H19NO3 | 201.26 | 3-OH, 1-CH3 | Cyclobutyl | — |

| tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate | 225641-84-9 | C10H19NO3 | 201.26 | 3-OH | Cyclopentyl | >95 |

| tert-butyl N-(3-fluorocyclohexyl)carbamate | 1546332-14-2 | C11H20FNO2 | 217.28 | 3-F | Cyclohexyl | >95 |

| tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate | 1932203-04-7 | C14H23NO3 | 253.34 | 4-CHO | Bicyclic | — |

Key Observations :

- Molecular Weight : The target compound’s molecular weight (201.26 g/mol) aligns with cyclopentyl analogs but is lower than bicyclic derivatives due to reduced carbon content.

- Solubility : Hydroxyl groups (e.g., in the target compound) enhance water solubility compared to halogenated or alkylated derivatives .

- Stability : Boc-protected amines generally exhibit stability under basic conditions but are cleaved under acidic conditions, a trait shared across all listed compounds .

Biological Activity

Tert-butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate is a compound of significant interest in biochemical and medicinal research due to its unique structural features and potential biological activities. This article delves into its chemical properties, biological mechanisms, and applications based on diverse scientific literature.

Chemical Structure and Properties

This compound features a tert-butyl group, a hydroxyl group, and a carbamate moiety attached to a cyclobutane ring. This configuration allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution. Notably, the hydroxyl group can participate in hydrogen bonding, influencing interactions with proteins and enzymes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Hydrogen Bonding : The hydroxyl group facilitates hydrogen bonding with proteins, potentially altering their conformation and activity.

- Nucleophilic Interactions : The carbamate moiety can react with nucleophiles, leading to various biochemical transformations that may modulate biological pathways.

Enzyme Interaction Studies

Research indicates that this compound serves as an effective probe in biochemical assays aimed at studying enzyme activity. It has been utilized to investigate interactions with various enzymes, providing insights into its role as a potential therapeutic agent.

Case Studies

Applications in Research

This compound is being explored for various applications:

- Medicinal Chemistry : Investigated for its potential use as a pharmacological agent in drug development due to its ability to modulate enzyme activity and protein interactions.

- Biochemical Assays : Employed as a tool in biochemical assays to elucidate the mechanisms of enzyme action and protein interactions.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

| Compound Name | Unique Features |

|---|---|

| Tert-butyl N-(3-hydroxycyclobutyl)carbamate | Lacks methyl substitution on cyclobutane |

| Tert-butyl N-(1-methylcyclobutyl)carbamate | Different substitution pattern affecting reactivity |

| Tert-butyl N-(3-hydroxy-1-ethylcyclobutyl)carbamate | Ethyl instead of methyl affecting biological activity |

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Impact on Reaction | Optimal Conditions | References |

|---|---|---|---|

| Temperature | Controls reaction rate/stability | 0–25°C | |

| Solvent | Affects solubility/reactant stability | Dichloromethane | |

| Catalysts | Enhances coupling efficiency | EDCI/HOBt system |

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- 1H/13C NMR : Assigns substituents on the cyclobutyl ring and confirms tert-butyl group integration. Coupling constants (e.g., J values) help resolve stereochemistry .

- NOESY/ROESY : Differentiates cis/trans isomers by spatial proton proximity .

- Mass Spectrometry (MS) : Confirms molecular weight via ESI-TOF or HRMS, with fragmentation patterns validating structural motifs .

- X-ray Crystallography :

Q. Table 2: Analytical Techniques

Advanced: How can researchers resolve contradictions between spectroscopic and crystallographic data when confirming stereochemistry?

Methodological Answer:

Discrepancies often arise from dynamic effects in solution (NMR) vs. static solid-state (X-ray) data. To resolve:

Validate via NOE correlations : Detect spatial proximity of protons in solution .

Cross-check with computational models : Compare DFT-optimized structures with experimental NMR shifts or X-ray data .

Re-refine crystallographic data : Use SHELXL to adjust thermal parameters and occupancy rates, ensuring no twinning or disorder .

Advanced: What strategies mitigate challenges in synthesizing strained cyclobutyl carbamates?

Methodological Answer:

Cyclobutane ring strain increases reactivity but complicates stability:

- Low-temperature reactions : Reduce ring-opening side reactions (e.g., retro-aldol pathways) .

- Protecting group strategy : Use tert-butyl carbamates to stabilize the amine during functionalization .

- Steric control : Introduce bulky substituents (e.g., 1-methyl group) to direct regioselectivity .

Basic: What stability considerations apply to storing this compound, and how should degradation be prevented?

Methodological Answer:

- Storage : Keep at –20°C under inert gas (N2/Ar) to prevent hydrolysis of the carbamate group .

- Light exposure : Use amber vials to avoid UV-induced degradation .

- Moisture control : Store with desiccants (e.g., molecular sieves) .

Advanced: How can computational modeling predict the biological activity of this compound?

Methodological Answer:

- Docking studies : Use software (e.g., AutoDock Vina) to simulate interactions with enzymatic targets (e.g., proteases) .

- QSAR models : Correlate substituent effects (e.g., hydroxy/methyl groups) with activity trends from analogous carbamates .

- Validation : Compare predicted binding affinities with in vitro assays (e.g., enzyme inhibition IC50) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.